7-Nitroquinoline
Overview
Description
7-Nitroquinoline is a nitrogen-containing heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . An efficient two-step selective synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C9H6N2O2 . Its InChI code is 1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H .Chemical Reactions Analysis
Nitroquinolines, including this compound, are considered important functional derivatives in synthetic organic chemistry. They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The synthesis of heterocyclic compounds based on nitroquinolines involves addition, substitution, as well as rearrangement reactions .Physical And Chemical Properties Analysis
This compound is a yellow to brown powder or crystal . Its molecular weight is 174.16 .Scientific Research Applications
Antibacterial Properties : A study found that 8-nitrofluoroquinolone derivatives, related to 7-Nitroquinoline, exhibited antibacterial activity against gram-positive and gram-negative strains, with certain derivatives showing significant activity against S. aureus (Al-Hiari et al., 2007).
Anticancer and Other Biological Activities : The synthesis of 7-methyl-8-nitroquinoline, a derivative, was reported for its potential biological activities including anticancer, anti-inflammatory, and analgesic properties (Zibaseresht et al., 2013).
Topoisomerase I Inhibitors : 7-Azaindenoisoquinolines, which are structurally related, have been found to be potent cytotoxic agents against cancer cells and inhibitors of topoisomerase I, an enzyme involved in DNA replication (Elsayed et al., 2017).
Experimental Oral Carcinogenesis : 4-Nitroquinoline 1-oxide (4NQO), a related compound, has been used to induce squamous cell carcinoma in rat palatal mucosa, serving as a model for studying oral cancer (Nauta et al., 1996).
DNA Damage and Repair Studies : 4-Nitroquinoline 1-oxide has also been reported to form nucleic acid adducts, contributing to research on DNA damage and repair mechanisms (Kohda et al., 1991).
Stroke Research : 7-Nitroindazole, an analogue, was studied for its effect on cerebral infarction and its potential to inhibit neuronal nitric oxide synthase, which is implicated in ischemic injury (Yoshida et al., 1994).
Cancer Prevention Research : 4-Nitroquinoline-1 oxide (4NQO) has been used in developing a mouse model for studying oral carcinogenesis, contributing to cancer prevention research (Vitale-Cross et al., 2009).
Treatment of Urinary Tract Infections : Nitroxoline, a derivative, has shown efficacy in treating urinary tract infections, particularly those caused by E. coli (Bergogne-Bérézin et al., 1987).
Mechanism of Action
Target of Action
7-Nitroquinoline, also known as Nitroxoline, primarily targets the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This protein is crucial for cell growth and proliferation. Nitroxoline also has antibacterial activity, which may stem from its ability to complex with metal ions vital for bacterial growth .
Mode of Action
Nitroxoline acts as an inhibitor of the MetAP2 protein . By inhibiting this protein, Nitroxoline can potentially disrupt angiogenesis, thereby exerting antitumor activity . Its antibacterial activity is thought to result from the complexation of metal ions , which are essential for bacterial growth.
Biochemical Pathways
It is known that metap2, the primary target of nitroxoline, plays a crucial role in angiogenesis . Therefore, the inhibition of MetAP2 by Nitroxoline could potentially affect the angiogenesis pathway and other related pathways.
Result of Action
The inhibition of MetAP2 by Nitroxoline can potentially lead to the disruption of angiogenesis, thereby exerting antitumor activity . Additionally, Nitroxoline’s antibacterial activity, which may stem from the complexation of metal ions, can inhibit bacterial growth .
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 7-Nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
Biochemical Analysis
Cellular Effects
Nitroquinolines, a class of compounds to which 7-Nitroquinoline belongs, are known to have genotoxic effects . They can induce the formation of cellular topoisomerase I-DNA cleavage complexes , which may contribute to their cellular effects.
Molecular Mechanism
Nitroquinoline-N-oxide reductase, an enzyme that catalyzes the reduction of nitroquinoline-N-oxide to 4-nitroquinoline N-oxide, NADH, NADPH, and H+ , may play a role in the metabolism of this compound.
Metabolic Pathways
This compound is likely metabolized through the action of nitroquinoline-N-oxide reductase
properties
IUPAC Name |
7-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZSCXYMSXOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210198 | |
Record name | Quinoline, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
613-51-4 | |
Record name | 7-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitroquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX74MF3NVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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